
Ethyl 4-(2-bromoacetyl)benzoate
Overview
Description
Ethyl 4-(2-bromoacetyl)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C11H11BrO3 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Ethyl 4-(2-bromoacetyl)benzoate, also known as 4-(2-bromo-acetyl)-benzoic acid ethyl ester, is a chemical compound with the molecular formula C11H11BrO3 . It is used in various fields of research, including proteomics .
Target of Action
It is known to be used as an intermediate in the development of various enzymatic inhibitors . Enzymatic inhibitors are substances that bind to enzymes and decrease their activity. By binding to enzymes, these inhibitors can decrease the rate of reaction and inhibit the production of particular products.
Biological Activity
Ethyl 4-(2-bromoacetyl)benzoate is a compound that has garnered attention in the fields of entomology and organic chemistry due to its significant biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by its ester functional group and a bromoacetyl moiety, which contributes to its reactivity. The chemical structure can be represented as follows:
This compound exhibits a high degree of reactivity due to the presence of the bromoacetyl group, which can form covalent bonds with nucleophilic sites in biological molecules, such as amino acids in proteins.
The primary mechanism of action for this compound involves its ability to alkylate nucleophilic residues (e.g., cysteine and lysine) in proteins, leading to alterations in enzyme activity and protein function. This covalent modification can inhibit enzymatic activity or disrupt protein interactions, making it a valuable tool in biochemical research and potential therapeutic applications.
Insect Development Modulation
One of the most notable biological activities of this compound is its role as an anti-juvenile hormone (anti-JH) agent. Research indicates that this compound can induce precocious metamorphosis in insect larvae, particularly in species like Bombyx mori (silkworm). By disrupting the normal hormonal regulation of insect development, it has potential applications in pest management.
Table 1: Effects on Insect Development
Compound | Target Insect | Effect on Development |
---|---|---|
This compound | Bombyx mori | Induces precocious metamorphosis |
Other anti-JH agents | Various insects | Alters developmental timing |
This modulation of juvenile hormone activity not only aids in pest control but also enhances our understanding of insect endocrinology, potentially leading to new pest management strategies.
Enzyme Inhibition Studies
This compound has been utilized in various studies focusing on enzyme inhibition. Its ability to form covalent bonds allows it to act as a selective inhibitor for certain enzymes. For instance, studies have shown that it can inhibit the activity of specific DNA helicases, which are crucial for DNA replication and repair processes .
Case Study: Inhibition of BLM Helicase
In a quantitative high-throughput screening study, this compound demonstrated significant inhibitory effects on BLM helicase activity. The compound was found to bind specifically to a defined BLM-DNA complex, revealing an allosteric mode of action that could lead to the development of novel anticancer therapies targeting helicase pathways .
Applications in Pest Management
The potential applications of this compound extend beyond basic research into practical pest management solutions. By inducing premature metamorphosis in target insect populations, this compound could disrupt their life cycles, reducing their numbers and minimizing agricultural damage. This aspect is particularly relevant in integrated pest management strategies where environmentally friendly alternatives to traditional pesticides are sought.
Scientific Research Applications
Synthesis Overview
Step | Reaction Conditions | Yield |
---|---|---|
1 | Ethyl 4-acetylbenzoate + Bromine in ether with AlCl3 | 81.6% |
2 | Esterification of 4-bromo-2-methylbenzoic acid in methanol | Not specified |
3 | Reaction with potassium vinylfluoroborate under palladium catalysis | Not specified |
Pest Management
One of the primary applications of ethyl 4-(2-bromoacetyl)benzoate is in pest management. Research has shown that this compound and its derivatives can function as anti-juvenile hormone (anti-JH) agents, inducing precocious metamorphosis in insect larvae, particularly in species like Bombyx mori (silkworms). By disrupting the life cycle of harmful insects, these compounds offer a potential strategy for pest control.
- Mechanism : The compound modulates juvenile hormone activity, crucial for insect development, which can lead to reduced populations of agricultural pests.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It has been utilized in the preparation of various enzymatic inhibitors and other bioactive compounds. Its bromoacetyl group enhances its reactivity, allowing it to participate in diverse chemical reactions .
- Applications : Used in synthesizing pharmaceuticals and agrochemicals, contributing to advancements in medicinal chemistry.
Case Study 1: Insect Development Research
A study conducted on Bombyx mori demonstrated that treatment with this compound resulted in significant alterations in larval development stages. The results indicated that the compound effectively mimicked juvenile hormones, leading to premature metamorphosis and decreased survival rates of larvae exposed to it.
Case Study 2: Synthesis of Enzymatic Inhibitors
In another research project focusing on medicinal chemistry, this compound was employed as a precursor for synthesizing specific enzymatic inhibitors. The study outlined a multi-step synthetic route that leveraged the compound's electrophilic properties to create new therapeutic agents targeting various diseases .
Properties
IUPAC Name |
ethyl 4-(2-bromoacetyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-11(14)9-5-3-8(4-6-9)10(13)7-12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIVTAOFQJBIGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474891 | |
Record name | Ethyl 4-(2-bromoacetyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81590-55-8 | |
Record name | Ethyl 4-(2-bromoacetyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-(2-bromoacetyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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